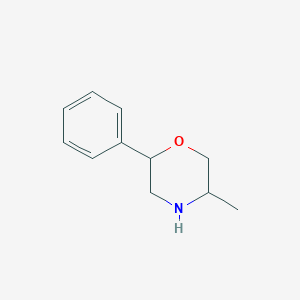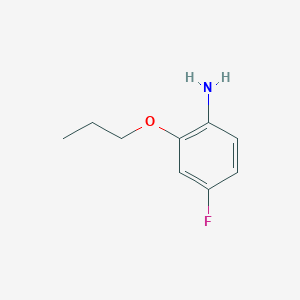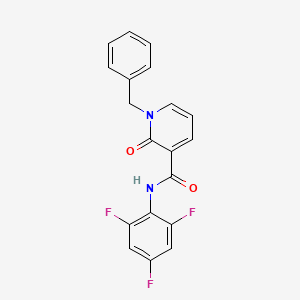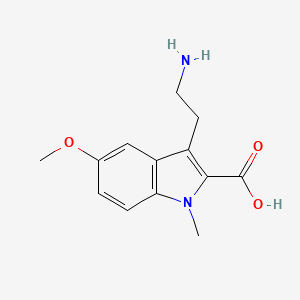
2,4-Dichloro-8-nitroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-8-nitroquinazoline is a chemical compound with the molecular formula C8H3Cl2N3O2 . It has been used as a reactant for the preparation of 1-methyl-1H-imidazole derivatives .
Molecular Structure Analysis
The molecule contains a total of 19 bonds; 16 non-H bonds, 13 multiple bonds, 1 rotatable bond, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 nitro group (aromatic), and 1 Pyrimidine .Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 244.04 . It contains total 19 bond(s); 16 non-H bond(s), 13 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 nitro group(s) (aromatic), and 1 Pyrimidine(s) .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
2,4-Dichloro-8-nitroquinazoline and its derivatives have shown promise in anticancer research. A study by Chauhan et al. (2015) demonstrated that compounds derived from this compound exhibited significant antiproliferative activity against various human cancer cell lines, including lung and colon cancer. This suggests potential applications in developing anticancer therapeutics (Chauhan et al., 2015).
Synthesis and Modification
The compound has been involved in various synthetic processes. Wang Yu-ling (2008) explored a one-pot synthesis method of this compound, indicating its utility in chemical synthesis and potential for further chemical modifications (Wang Yu-ling, 2008).
Corrosion Inhibition
Lgaz et al. (2017) investigated the corrosion inhibition properties of this compound derivatives. These compounds were found to be effective inhibitors for mild steel in hydrochloric acid, showing potential applications in corrosion prevention (Lgaz et al., 2017).
Antimicrobial Properties
Research by Shah et al. (2012) on polyethers based on 4,7-dichloro 6-nitroquinazoline demonstrated antimicrobial activity, suggesting the potential use of these compounds in developing new antimicrobial agents (Shah et al., 2012).
Inhibition of EGFR Signaling
Jin et al. (2005) synthesized a series of 5-substituted-4-hydroxy-8-nitroquinazolines, which may act as inhibitors of EGFR-related oncogenic signaling. This indicates its potential application in targeting specific signaling pathways in cancer therapy (Jin et al., 2005).
Safety and Hazards
The compound is classified as having acute toxicity (oral, category 4), skin irritation (category 2), and specific target organ toxicity – single exposure (category 3). It has the signal word “Warning” and the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Wirkmechanismus
Target of Action
The primary target of 2,4-Dichloro-8-nitroquinazoline is Shikimate Dehydrogenase (SDH) . SDH is a key enzyme in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids in plants .
Mode of Action
This compound interacts with its target, SDH, by reducing the maximum rate of the enzyme’s activity (Vmax) while keeping the Michaelis constant (Km) unchanged . This indicates a non-competitive inhibition , where the compound binds to an allosteric site on the enzyme, changing its conformation and thus reducing its activity.
Biochemical Pathways
The shikimate pathway, which is affected by this compound, is responsible for the biosynthesis of aromatic amino acids in plants . By inhibiting SDH, the compound restricts the conversion of 3-dehydroshikimate to shikimate, a crucial step in this pathway . This can lead to a reduction in the production of these amino acids and impact various downstream processes that rely on them.
Result of Action
The inhibition of SDH by this compound can lead to a decrease in the production of aromatic amino acids in plants . This can result in various molecular and cellular effects, such as reduced growth, as seen in the reduced root length of soybean and maize in hydroponic experiments .
Biochemische Analyse
Cellular Effects
It is known that quinazoline derivatives can have anticancer activity, potentially affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Eigenschaften
IUPAC Name |
2,4-dichloro-8-nitroquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2N3O2/c9-7-4-2-1-3-5(13(14)15)6(4)11-8(10)12-7/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZHSDKNMNJKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2794772.png)

![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenylurea](/img/structure/B2794775.png)
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2794778.png)


![2-[2-Fluoro-4-(phenylmethoxycarbonylamino)phenoxy]propanoic acid](/img/structure/B2794782.png)



